![molecular formula C24H25FN6O2 B2860421 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 847407-85-6](/img/no-structure.png)

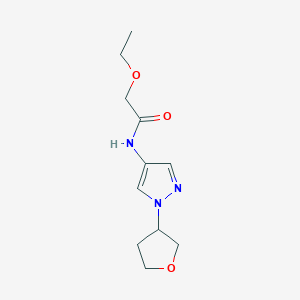

7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

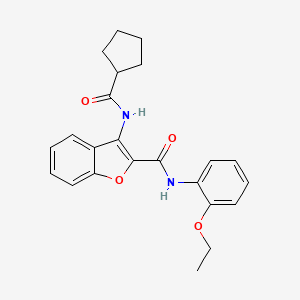

The molecular structure of this compound is defined by its molecular formula, C24H25FN6O2. Unfortunately, I could not find more detailed information about the molecular structure of this specific compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Cardiovascular Activity

Research has been conducted on the synthesis of derivatives similar to the specified compound, focusing on their cardiovascular activity. One study synthesized 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity, showing weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Another study focused on the luminescent properties and photo-induced electron transfer (PET) of novel piperazine substituted naphthalimide model compounds. It was found that the fluorescence quantum yields and the free energy of charge separation for the excited singlet state indicated that the fluorescence of certain fluorophores can be quenched by the PET process, highlighting their potential in pH probes and other sensor applications (Gan et al., 2003).

Serotonin Receptor Affinity and Psychotropic Activity

Further research into 8-aminoalkyl derivatives of purine-2,6-dione with specific substituents explored their affinity for serotonin receptors and potential psychotropic activity. Selected compounds exhibited antidepressant-like and anxiolytic-like activities in in vivo models, suggesting their application in designing new ligands for therapeutic use (Chłoń-Rzepa et al., 2013).

Antiviral and Antimicrobial Activities

Compounds with structures related to the specified chemical have been studied for their antiviral and antimicrobial activities. For instance, novel purine conjugates showed moderate activity against influenza A virus, indicating their potential in antiviral research (Krasnov et al., 2021). Additionally, some derivatives were tested for their inhibition of K-562 cell proliferation and induction of erythroid differentiation, highlighting their potential as anticancer agents (Saab et al., 2013).

Wirkmechanismus

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (46253) and logP (35515) suggest that it may have reasonable bioavailability .

Result of Action

Given the wide range of biological activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-benzyl-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene with 4-(2-fluorophenyl)piperazine and subsequent reaction with methyl chloroformate and 2-amino-4,6-dihydroxypyrimidine.", "Starting Materials": [ "7-benzyl-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene", "4-(2-fluorophenyl)piperazine", "methyl chloroformate", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "Step 1: 7-benzyl-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate to form 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene.", "Step 2: The product from step 1 is then reacted with methyl chloroformate in the presence of a base such as sodium hydride to form 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione intermediate.", "Step 3: The intermediate from step 2 is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to form the final product, 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione." ] } | |

CAS-Nummer |

847407-85-6 |

Molekularformel |

C24H25FN6O2 |

Molekulargewicht |

448.502 |

IUPAC-Name |

7-benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C24H25FN6O2/c1-28-22-21(23(32)27-24(28)33)31(15-17-7-3-2-4-8-17)20(26-22)16-29-11-13-30(14-12-29)19-10-6-5-9-18(19)25/h2-10H,11-16H2,1H3,(H,27,32,33) |

InChI-Schlüssel |

NAJRKVZNOAZKNT-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

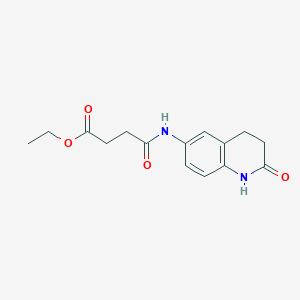

![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)

![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2860360.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)